molecular formula C10H7N3O2 B3023224 2-(4-Nitrobenzyl)malononitrile CAS No. 6731-53-9

2-(4-Nitrobenzyl)malononitrile

Cat. No. B3023224
CAS RN: 6731-53-9
M. Wt: 201.18 g/mol
InChI Key: ZDSSWGOAKPAKBU-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzyl)malononitrile is a chemical compound with the molecular formula C10H7N3O2 . It has a molecular weight of 201.18 .


Synthesis Analysis

The synthesis of similar compounds, such as benzylidenemalononitrile, has been achieved through the Knoevenagel condensation of benzaldehyde and malononitrile . The reaction can take place under mild conditions without the need for a catalyst .


Molecular Structure Analysis

The molecular structure of 2-(4-Nitrobenzyl)malononitrile consists of 10 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

The Knoevenagel condensation of benzaldehyde with malononitrile can produce benzylidenemalononitrile . This reaction is important and well-explored for the formation of C=C bonds .


Physical And Chemical Properties Analysis

2-(4-Nitrobenzyl)malononitrile has a density of 1.3±0.1 g/cm3, a boiling point of 448.5±30.0 °C at 760 mmHg, and a flash point of 225.1±24.6 °C . It also has a molar refractivity of 51.4±0.3 cm3, a polar surface area of 93 Å2, and a molar volume of 154.2±3.0 cm3 .

Scientific Research Applications

Anticancer Properties

Benzylidenemalononitrile derivatives exhibit promising anticancer activity. Researchers have explored their potential as therapeutic agents against cancer cells . These compounds may interfere with cancer cell growth, proliferation, and metastasis.

Antifungal Activity

In addition to anticancer effects, benzylidenemalononitrile derivatives demonstrate antifungal properties. They could serve as valuable candidates for combating fungal infections .

Antibacterial Applications

Benzylidenemalononitrile derivatives have shown antibacterial activity against various bacterial strains. Their use in developing novel antibiotics warrants further investigation .

Anti-Corrosive Coatings

Due to their unique chemical structure, these compounds can be incorporated into anti-corrosive coatings. Researchers explore their potential to protect metal surfaces from corrosion .

Cell Resistance Enhancement

Benzylidenemalononitrile derivatives play a role in increasing cell resistance under oxidative stress conditions. This property has implications in cellular health and disease prevention .

Enzyme Modulation

Scientists have investigated the inhibition and activation of specific enzymes using benzylidenemalononitrile derivatives. These compounds may serve as valuable tools in enzyme-related studies .

Safety and Hazards

The safety data sheet for similar compounds suggests avoiding breathing vapors, mist, or gas, and recommends using the substance only outdoors or in a well-ventilated area . It also suggests wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-[(4-nitrophenyl)methyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSWGOAKPAKBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377324
Record name 2-(4-nitrobenzyl)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrobenzyl)malononitrile

CAS RN

6731-53-9
Record name 2-(4-nitrobenzyl)malononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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